molecular formula C19H17N3O2 B11394721 N-(3-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(3-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11394721
M. Wt: 319.4 g/mol
InChI Key: SEMPAFRWQOJDQU-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a dihydropyridazine carboxamide derivative characterized by methyl substituents at the 3-position of the anilide ring and the 4-position of the phenyl ring attached to the pyridazine core.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(3-methylphenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H17N3O2/c1-13-6-8-16(9-7-13)22-11-10-17(23)18(21-22)19(24)20-15-5-3-4-14(2)12-15/h3-12H,1-2H3,(H,20,24)

InChI Key

SEMPAFRWQOJDQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylhydrazine with 4-methylbenzoyl chloride to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has diverse applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It may be utilized in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-(3-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The presence of the carboxamide group may enhance binding affinity to certain proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituent patterns on the aryl rings and pyridazine core. Below is a comparative analysis based on available

Substituent Effects on Physical Properties

Key Observations:

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., Cl, Br) correlate with higher melting points (e.g., 158.2–159.6°C for Compound 31 ), likely due to enhanced crystallinity.
  • Methoxy (OMe) groups reduce melting points (e.g., 105.4–106.5°C for Compound 33 ), suggesting reduced intermolecular interactions.

Synthetic Yields :

  • Brominated analogs (e.g., Compound 32, 48.3% yield ) show higher yields compared to methoxylated derivatives (e.g., Compound 33, 35.2% ), possibly due to steric or electronic factors during synthesis.

Positional Isomerism and Bioactivity

  • D223-0097 (N-(2-methylphenyl)-1-(3-methylphenyl)-...) : This positional isomer of the target compound features a 2-methyl anilide group instead of 3-methyl. Such changes can alter binding affinity in biological targets, as substituent position affects steric bulk and electronic distribution.

Inventory and Stability Considerations

  • Analogs with chloro and methoxy substituents (e.g., N-(3-Cl-4-OMe-phenyl)-1-(4-Me-phenyl)-... ) are available in higher quantities (35 mg vs. 13 mg for others), suggesting better synthetic scalability or stability .

Biological Activity

N-(3-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.

Chemical Structure

The compound's molecular formula is C19H20N4OC_{19}H_{20}N_4O with a molecular weight of approximately 320.39 g/mol. The structure includes a dihydropyridazine core, which is known for various biological activities. The presence of methyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate amines and carbonyl compounds under controlled conditions. This method allows for the formation of the dihydropyridazine ring, which is crucial for its biological properties.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Enzyme Inhibition

The compound has demonstrated inhibitory effects on several enzymes that are critical in cancer progression:

  • Cyclin-dependent kinases (CDKs) : Inhibition of CDK2 and CDK9 has been reported, with IC50 values indicating potent activity (e.g., 0.36 µM for CDK2) .
  • VEGFR-2 kinase : This receptor tyrosine kinase plays a significant role in angiogenesis; the compound shows an IC50 value of 1.46 µM against VEGFR-2 .

Case Studies

  • In Vivo Studies : In preclinical models, compounds related to this structure have been shown to reduce tumor growth in xenograft models of colorectal carcinoma . The oral bioavailability and pharmacokinetic profiles were favorable, indicating potential for further development.
  • Structure-Activity Relationship (SAR) : A study focused on the SAR of similar compounds highlighted that modifications at specific positions on the dihydropyridazine core significantly affect biological activity. For instance, substituents at the 3 and 4 positions influence binding affinity to target proteins .

Data Tables

Biological ActivityTargetIC50 Value (µM)Reference
CDK2 InhibitionCDK20.36
CDK9 InhibitionCDK91.8
VEGFR-2 InhibitionVEGFR-21.46

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